Colutellin-A
Description
Source Organism: Colletotrichum dematium (Endophytic Fungus)
Colutellin-A is produced by Colletotrichum dematium, an endophytic fungus. researchgate.netmicrobiologyresearch.orgnih.gov Endophytes are microorganisms that live within plant tissues for at least a portion of their life cycle without causing any apparent disease to the host. cambridgescholars.com The relationship can be symbiotic, where both the fungus and the plant benefit.
The specific strain of Colletotrichum dematium that produces this compound was first isolated from a small cutting of an immature Pteromischum sp. plant. researchgate.netmdpi.com This plant was collected from a tropical rainforest in Costa Rica. microbiologyresearch.orgnih.govscielo.br The isolation process involved standard methods of surface sterilization of the plant tissue, followed by removal and plating of the tissue on a water agar (B569324) medium to allow the endophytic fungi to grow. researchgate.net It was noted as unusual that C. dematium was the only endophyte recovered from the samples of this particular plant species. mdpi.com
The geographical origin of the this compound-producing Colletotrichum dematium is a Caribbean coastal rainforest in Costa Rica. researchgate.netresearchgate.net This hot and humid environment is the natural ecological niche for the host plant, Pteromischum sp. researchgate.net The fungus resides as an endophyte within the plant's tissues, a common survival strategy for many Colletotrichum species which can exist as pathogens, saprobes, or endophytes. cambridgescholars.comfungaldiversity.org
The producing fungal isolate, initially designated CR-12, was identified as Colletotrichum dematium based on its morphological and genetic characteristics. researchgate.netmicrobiologyresearch.org Morphological examination included observing the spore-forming features. researchgate.net Molecular identification was performed by extracting the fungal DNA and sequencing the internal transcribed spacer (ITS) regions of its ribosomal DNA (rDNA). researchgate.netmycosphere.org The rDNA sequence for this specific strain is deposited in GenBank under the accession number EU330193. microbiologyresearch.org
Table 1: Taxonomic and Origin Details of the this compound Producing Fungus
| Characteristic | Description |
|---|---|
| Fungus | Colletotrichum dematium |
| Type | Endophytic Fungus |
| Host Plant | Pteromischum sp. |
| Geographical Origin | Caribbean coastal rainforest, Costa Rica |
| Initial Isolate ID | CR-12 |
| GenBank Accession No. | EU330193 |
Fermentation and Cultivation Strategies for this compound Production
The production of secondary metabolites like this compound by fungi is highly dependent on culture conditions. nih.govfrontiersin.org While specific optimization parameters for this compound are not extensively detailed in the provided search results, general principles of fungal fermentation for metabolite production apply. Key factors that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. nih.govresearchgate.netcreamjournal.orgsciopen.com For the initial discovery, the fungus was grown in potato dextrose broth (PDB). researchgate.net The production of this compound was achieved by cultivating the fungus in shake culture for 28 days at 25°C, yielding approximately 0.45 mg per liter of the compound. researchgate.netmicrobiologyresearch.org
Table 2: Initial Fermentation Parameters for this compound Production
| Parameter | Condition |
|---|---|
| Culture Medium | Potato Dextrose Broth (PDB) |
| Cultivation Method | Shake Culture |
| Temperature | 25°C |
| Incubation Period | 28 days |
| Approximate Yield | 0.45 mg/L |
Following the fermentation period, the fungal mycelium is separated from the liquid culture broth by filtration. researchgate.net The bioactive compounds, including this compound, are then extracted from the fermentation broth. A common method for this is solvent extraction. mycosphere.orgnih.gov In the case of this compound, the fermentation broth was extracted multiple times with equal volumes of n-butanol. researchgate.net Other commonly used solvents for extracting fungal metabolites include ethyl acetate, methanol, and dichloromethane. nih.govacademicjournals.org After extraction, the solvent is evaporated under a vacuum to yield the crude extract containing the desired compound, which can then be further purified. mycosphere.orgnih.gov
Bioactivity-Guided Isolation and Purification
The isolation of this compound was achieved through a process known as bioactivity-guided fractionation. sapub.orgusda.gov This method involves systematically separating the components of a crude extract and testing each fraction for biological activity to guide the purification of the active compound. mdpi.commdpi.com
Initial screening of the fermentation broth from C. dematium revealed significant biological activity. researchgate.net Bioassays were crucial in tracking the active component throughout the separation process. The primary activities identified were antifungal and immunosuppressive.
Antifungal Activity: The extracts of the C. dematium fermentation broth showed selective antifungal properties. researchgate.net Specifically, this compound demonstrated notable minimum inhibitory concentrations (MICs) against several fungal pathogens. microbiologyresearch.orgsapub.org
Immunosuppressive Activity: Beyond its antifungal effects, this compound exhibited potent immunosuppressive properties. researchgate.netmicrobiologyresearch.org This was primarily assessed by its ability to inhibit the production of Interleukin-2 (B1167480) (IL-2) in activated CD4+ T-cells. researchgate.netmicrobiologyresearch.orgmdpi.com IL-2 is a critical cytokine for T-cell proliferation, and its inhibition is a key indicator of immunosuppressive potential. mdpi.comresearchgate.netplos.org
In comparative studies, this compound's immunosuppressive activity was evaluated against Cyclosporin A, a well-known immunosuppressant drug. researchgate.netmicrobiologyresearch.orgmdpi.com While Cyclosporin A showed a lower IC₅₀ value, indicating higher potency in inhibiting IL-2 production, it also exhibited significant cytotoxicity at higher concentrations. researchgate.netmicrobiologyresearch.orgmdpi.com In contrast, this compound demonstrated little to no cytotoxicity on human peripheral blood mononuclear cells, highlighting its potential as a novel and less toxic immunosuppressive agent. researchgate.netmicrobiologyresearch.orgmdpi.commedwinpublishers.com
| Bioactivity | Assay | Test Organism/Cell Line | Finding | Reference |
|---|---|---|---|---|
| Antifungal | Minimum Inhibitory Concentration (MIC) | Botrytis cinerea | 3.6 µg/ml (48 h) | microbiologyresearch.orgsapub.org |
| Antifungal | Minimum Inhibitory Concentration (MIC) | Sclerotinia sclerotiorum | 3.6 µg/ml (48 h) | microbiologyresearch.org |
| Immunosuppressive | IL-2 Production Inhibition (IC₅₀) | Activated CD4+ T-cells | 167.3 ± 0.38 nM | researchgate.netmicrobiologyresearch.org |
The purification of this compound from the crude fungal extract relied on various chromatographic techniques. usda.gov Chromatography is a laboratory method used to separate the components of a mixture. wikipedia.org The general principle involves a mobile phase (a solvent) moving the mixture through a stationary phase (a solid or a liquid supported on a solid). wikipedia.orgnih.gov Separation occurs because different components of the mixture travel at different rates due to their varying affinities for the stationary and mobile phases. nih.govbyjus.com
Commonly, column chromatography is employed for the purification of biomolecules like peptides. nih.govbyjus.com In this method, the stationary phase is packed into a column. wikipedia.orgijpsjournal.com The crude extract is loaded onto the top of the column, and a solvent (the mobile phase) is passed through, allowing the separated components to be collected in fractions. byjus.comijpsjournal.com While the specific details of the chromatographic steps for this compound are part of standard laboratory procedures for isolating natural products, they would have involved a series of columns with different stationary phases to achieve a high degree of purity. usda.govencyclopedia.pub Techniques such as adsorption chromatography, partition chromatography, and possibly high-performance liquid chromatography (HPLC) would have been utilized to isolate the pure compound. byjus.comijpsjournal.comencyclopedia.pub
Ensuring the purity of an isolated compound is critical for accurate biological and chemical characterization. bitesizebio.comnih.gov Several analytical methods are used to assess the purity of a sample like this compound.
The purity of the isolated this compound was suggested by the quality of its ¹H-NMR spectrum. researchgate.net A clean Nuclear Magnetic Resonance (NMR) spectrum with sharp, well-defined peaks and minimal background noise is indicative of a relatively pure sample. nih.gov
Mass spectrometry is another powerful technique for assessing purity and confirming the molecular weight of a compound. bitesizebio.com For this compound, Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry was used, which detected two clusters of ions, a protonated and a sodiated form, further confirming the presence and mass of the compound. researchgate.net High-performance liquid chromatography (HPLC) coupled with a detector can also be used to determine the purity of a sample, with a single, sharp peak suggesting a high degree of purity. nih.gov
The combination of these analytical techniques provides confidence in the sample's purity, which is essential for its use in further research applications to accurately determine its biological activities and structural properties. bitesizebio.comnih.gov
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
VISIIPV |
Origin of Product |
United States |
Discovery and Source of Colutellin a
Colutellin-A was isolated from the endophytic fungus Colletotrichum dematium. researchgate.netmicrobiologyresearch.org This fungus was recovered from a Pteromischum sp., a plant found in a tropical forest in Costa Rica. researchgate.netnih.gov The discovery of this compound from this unique ecological niche underscores the importance of exploring diverse environments for novel natural products. doi.org
Structural Elucidation of Colutellin a
Determination of Primary Structure and Amino Acid Composition
The primary structure, or the linear sequence of amino acids, forms the foundation of Colutellin-A's architecture.
Initial analysis of this compound identified its fundamental building blocks. The compound is composed of several standard and non-standard amino acid residues. researchgate.netnih.govmicrobiologyresearch.org Through hydrolysis and subsequent analysis, researchers determined that this compound contains Isoleucine (Ile), Valine (Val), Serine (Ser), and two non-proteinogenic amino acids, N-methyl-Valine and β-aminoisobutyric acid. researchgate.netnih.govmicrobiologyresearch.org The nominal molar ratios of these residues were found to be 3:2:1:1:1, respectively. researchgate.netnih.govmicrobiologyresearch.org
Table 1: Amino Acid Composition of this compound
| Amino Acid Residue | Type | Nominal Molar Ratio |
| Isoleucine (Ile) | Proteinogenic | 3 |
| Valine (Val) | Proteinogenic | 2 |
| Serine (Ser) | Proteinogenic | 1 |
| N-methyl-Valine | Non-Proteinogenic | 1 |
| β-aminoisobutyric acid | Non-Proteinogenic | 1 |
To determine the specific order of the amino acids, researchers employed Edman degradation alongside tandem mass spectrometry (MS/MS). researchgate.netnih.govmicrobiologyresearch.org The Edman degradation method sequentially removes one amino acid residue at a time from the amino-terminus of a peptide. libretexts.orgvaia.comwikipedia.org In this process, phenyl isothiocyanate reacts with the N-terminal amino group, which is then cleaved off under acidic conditions, creating a stable phenylthiohydantoin (PTH)-amino acid derivative that can be identified. libretexts.orgwikipedia.org This iterative process allows for the step-by-step deduction of the peptide's sequence. vaia.comwikipedia.org The application of this technique, in conjunction with MS/MS, led to the deduction of partial sequences within this compound, identified as Val-Ile-Ser-Ile and Ile-Pro-Val. researchgate.netnih.govmicrobiologyresearch.orgresearchgate.net
A key feature of this compound is the presence of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genome for protein assembly. wikipedia.orgbitesizebio.com Analysis confirmed the incorporation of N-methyl-Valine (N-methyl-Val) and β-aminoisobutyric acid. researchgate.netnih.govmicrobiologyresearch.org The identification of these unusual residues is crucial for understanding the compound's unique structure and properties. N-methyl-Valine is a derivative of the standard amino acid Valine, while β-aminoisobutyric acid is a β-amino acid, meaning its amino group is attached to the second carbon from the carboxyl group, unlike the alpha-amino acids typically found in proteins. wikipedia.org
Elucidation of Macrocyclic Topology
Multiple independent lines of evidence from the analytical data strongly suggest that this compound possesses a cyclic peptide structure. researchgate.netnih.govmicrobiologyresearch.org In a cyclic peptide, the amino acid chain is closed into a ring, typically through a peptide bond between the N-terminus of one amino acid and the C-terminus of another. This macrocyclic topology distinguishes it from linear peptides and has significant implications for its conformational stability and biological function. nih.govnih.gov
Spectroscopic and Spectrometric Characterization Methods
A suite of spectroscopic and spectrometric techniques was essential for piecing together the structural puzzle of this compound. nih.govchromatographyonline.comnih.govnih.govunipd.it
Mass spectrometry was a cornerstone of the analysis. Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry established the mass of this compound as 1127.7 Da. researchgate.netnih.govmicrobiologyresearch.org The high resolution of FTICR-MS also revealed two clusters of ions, corresponding to the protonated and sodiated forms of the molecule. researchgate.net Furthermore, Liquid Chromatography/Mass Spectrometry (LC/MS) and tandem mass spectrometry (MS/MS) were instrumental in deducing the partial amino acid sequences. researchgate.netnih.govmicrobiologyresearch.org
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provided further structural insights. researchgate.net The ¹H-NMR spectrum, recorded in deuterated methanol, was consistent with that of a lipopeptide, showing numerous resonances for methyl and methylene (B1212753) groups as well as signals for protons on carbons bonded to nitrogen and oxygen atoms. researchgate.net Ultraviolet (UV) spectroscopy was also employed during the characterization process. researchgate.net
Table 2: Spectroscopic and Spectrometric Data for this compound
| Technique | Finding | Reference |
| FTICR-MS | Determined molecular mass of 1127.7 Da; Detected protonated and sodiated ion clusters. | researchgate.netnih.govmicrobiologyresearch.org |
| MS/MS | Used to deduce partial amino acid sequences (Val-Ile-Ser-Ile, Ile-Pro-Val). | researchgate.netnih.govmicrobiologyresearch.org |
| ¹H-NMR | Spectrum consistent with a lipopeptide structure. | researchgate.net |
| UV Spectroscopy | Used in the general characterization of the compound. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the structural framework of this compound. This non-destructive analytical technique provides detailed information about the chemical environment of individual atoms within the molecule, enabling the piecing together of its complex structure.
¹H-NMR Spectroscopy
The proton NMR (¹H-NMR) spectrum of this compound, typically recorded in a deuterated solvent such as methanol-d4, offers the initial and fundamental insights into its peptide nature. The spectrum is characteristic of a lipopeptide, displaying a range of signals that correspond to the different types of protons present in the molecule. researchgate.net
While the published literature provides a visual representation of the ¹H-NMR spectrum, a detailed table of chemical shifts, multiplicities, coupling constants, and integrations is not publicly available. However, a representative table for a peptide of similar complexity would resemble the following, illustrating the type of data obtained and its significance.
Disclaimer: The following table is a representative example to illustrate the data typically obtained from a ¹H-NMR analysis of a peptide like this compound. The chemical shift values and other parameters are not the experimentally determined data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Proposed Assignment |
| 0.85 | d | 6.8 | 6H | Val/Ile - γ/δ CH₃ |
| 0.92 | t | 7.4 | 3H | Ile - δ CH₃ |
| 1.25 | m | - | 2H | Ile - β CH₂ |
| 2.15 | m | - | 1H | Val - β CH |
| 3.40 | s | - | 3H | N-methyl-Val - N-CH₃ |
| 4.10 | d | 8.0 | 1H | α-H of an amino acid |
| 4.35 | m | - | 1H | Ser - β CH₂ |
| 4.50 | dd | 8.0, 4.5 | 1H | α-H of an amino acid |
| 7.80 | d | 8.5 | 1H | NH proton |
Potential for 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
For a molecule with the complexity of this compound, one-dimensional NMR is insufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms and defining the stereochemistry of the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the spin systems of each amino acid residue, connecting the α-proton to the protons on the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to. columbia.edu This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum and confirming the proton assignments made from the ¹H-NMR and COSY spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly crucial for peptides as it allows for the sequencing of amino acid residues by showing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue. It is also vital for identifying quaternary carbons, which are not visible in an HSQC spectrum. emerypharma.com
While the application of these 2D-NMR techniques to this compound is a logical and necessary step for its full structural elucidation, the specific correlation data has not been published. The tables below are illustrative of the kind of data that would be generated.
Disclaimer: The following tables are representative examples to illustrate the data typically obtained from 2D-NMR analyses of a peptide. The correlations shown are hypothetical and are not the experimentally determined data for this compound.
Representative COSY Correlations:
| Proton 1 (δ ppm) | Proton 2 (δ ppm) | Interpretation |
| 4.50 (α-H) | 2.15 (β-H) | Connectivity within a Val residue |
| 2.15 (β-H) | 0.85 (γ-CH₃) | Connectivity within a Val residue |
Representative HSQC Correlations:
| Proton (δ ppm) | Carbon (δ ppm) | Interpretation |
| 4.50 | 58.0 | α-H connected to α-C |
| 0.85 | 19.5 | γ-CH₃ connected to γ-C |
Representative HMBC Correlations:
| Proton (δ ppm) | Carbon (δ ppm) | Interpretation |
| 4.50 (Val α-H) | 172.5 (Ile C=O) | Val is linked to Ile |
| 3.40 (N-CH₃) | 62.0 (N-Me-Val α-C) | N-methyl group attached to Val α-C |
Mass Spectrometry (MS)
Mass spectrometry is another indispensable tool in the structural analysis of this compound, providing precise mass information and insights into its elemental composition and sequence.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. youtube.com This accuracy allows for the determination of the molecular formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. For this compound, HRMS, likely coupled with liquid chromatography (LC-HRMS), would have been used to determine its exact mass and deduce its molecular formula. chemistrysteps.com
Disclaimer: The following table is a representative example illustrating the type of data obtained from HRMS. The exact mass and proposed formula are based on published data for this compound, but the calculated mass is for a specific potential formula and may not be the definitive one.
| Ion Type | Observed m/z | Calculated m/z | Mass Difference (ppm) | Proposed Molecular Formula |
| [M+H]⁺ | 1128.7... | 1128.7... | < 5 | C₅₅H₁₀₁N₉O₁₄ |
| [M+Na]⁺ | 1150.7... | 1150.7... | < 5 | C₅₅H₁₀₀N₉NaO₁₄ |
Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry
Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry is a technique that offers the highest mass resolution and accuracy currently available. The application of FTICR-MS to this compound allowed for the detection of both protonated and sodiated molecular ions. researchgate.netmsu.edu Specifically, ESI-QqTOF and LTQ-FT mass spectrometry revealed singly and doubly charged molecular ions of masses 1081.7, 1095.7, 1111.7, and 1127.7 Da, with the 1095.7 peak being the most prominent in some analyses. researchgate.net The main component, Colutellin A, has a mass of 1127.7 Da. awi.debeilstein-journals.orgmsu.edu This high-resolution data is invaluable for confirming the molecular weight and for distinguishing between different components in a mixture, which appears to be the case for the initial extract containing this compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.com For peptides, this method is particularly useful for detecting and quantifying amino acids with aromatic side chains, such as tryptophan, tyrosine, and phenylalanine, which absorb light in the ultraviolet range. libretexts.org The peptide backbone itself also contributes to UV absorption at shorter wavelengths. The technique can provide qualitative and quantitative information about a substance. technologynetworks.comlibretexts.org
In the analysis of this compound, a UV-visible spectrophotometer was utilized. researchgate.net The analysis was conducted using a solution of the compound in 100% methanol. researchgate.net While the spectrum itself is not detailed in the available research, the use of UV-Vis spectroscopy is a standard step in the characterization of novel peptides to assess purity and detect chromophoric moieties. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy (General relevance for peptide structure)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins. nih.govnih.gov The method measures the vibrations of molecular bonds, which absorb infrared radiation at characteristic frequencies. leibniz-fli.de For peptides, the most informative regions are the Amide I and Amide II bands, which arise from vibrations of the peptide backbone. researchgate.netlew.ro
Amide I band (1600-1700 cm⁻¹): This band is primarily due to the C=O stretching vibration of the peptide bond (70-85%) and is highly sensitive to the secondary structure of the peptide. leibniz-fli.deresearchgate.net The exact frequency of the Amide I absorption can distinguish between α-helices, β-sheets, turns, and random coil structures.
Amide II band (1480-1575 cm⁻¹): This band results from the coupling of N-H in-plane bending and C-N stretching vibrations (40-60% N-H bending). researchgate.net It is also sensitive to conformation and can be used to monitor processes like hydrogen-deuterium exchange. nih.gov
By deconvoluting the Amide I band, researchers can estimate the percentage of each type of secondary structure within a peptide. leibniz-fli.de
Table 1: Characteristic IR Amide I Frequencies for Peptide Secondary Structures
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
| α-Helix | ~1650 - 1658 |
| β-Sheet | ~1620 - 1640 (and often a weaker band ~1680-1690) |
| β-Turn | ~1660 - 1685 |
| Random Coil | ~1640 - 1650 |
This table provides generalized frequency ranges. The exact values can vary depending on the specific peptide and its environment. researchgate.netlew.ro
Stereochemical Assignment of Constituent Amino Acids
Most amino acids (with the exception of glycine) are chiral, meaning they exist as non-superimposable mirror images called enantiomers (L- and D-forms). unacademy.combbk.ac.uk In nature, the vast majority of amino acids found in proteins are in the L-configuration. masterorganicchemistry.comlibretexts.org Determining the absolute stereochemistry of each amino acid residue in a peptide like this compound is fundamental to its total structural elucidation and is critical for understanding its biological activity and for its potential chemical synthesis.
Methods for Chiral Analysis (e.g., Marfey's method, GC-MS of derivatized hydrolysates)
To determine the stereochemistry of the amino acids within a peptide, the peptide is first hydrolyzed to break it down into its individual constituent amino acids. Subsequently, chromatographic methods are employed to separate and identify the L- and D-enantiomers.
Marfey's Method
Marfey's method is a widely used and reliable technique for determining the absolute configuration of amino acids. mdpi.comresearchgate.net The method involves several key steps:
Peptide Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6N HCl).
Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing reagent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). peptide.comnih.gov This reaction forms diastereomers. An L-amino acid from the hydrolysate will react with the L-FDAA to form an L-L diastereomer, while a D-amino acid will form a D-L diastereomer. peptide.com
HPLC Separation: These resulting diastereomers have different physical properties and can be separated and quantified using standard reverse-phase high-performance liquid chromatography (HPLC). mdpi.com
Analysis: The retention times of the derivatized amino acids from the sample are compared to those of authentic L- and D-amino acid standards that have been derivatized in the same manner. This comparison allows for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide. researchgate.net
GC-MS of Derivatized Hydrolysates
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the chiral analysis of amino acids. boku.ac.at However, because amino acids are polar and non-volatile, they must first be chemically modified through derivatization to make them suitable for GC analysis. jfda-online.comsigmaaldrich.com
The process involves:
Hydrolysis: As with Marfey's method, the peptide is first hydrolyzed.
Derivatization: The amino acid mixture is treated with a derivatizing agent to convert the polar functional groups (e.g., -NH₂, -COOH, -OH) into less polar, more volatile derivatives. sigmaaldrich.com This can be achieved through reactions like silylation or acylation. jfda-online.com
Chiral Separation: The separation of the enantiomers can be accomplished in two ways:
Chiral Stationary Phase: The derivatized amino acids are passed through a GC column that has a chiral stationary phase, which interacts differently with the L- and D-enantiomers, causing them to elute at different times. nih.gov
Chiral Derivatizing Reagent: The amino acids are reacted with a chiral derivatizing agent (similar in principle to Marfey's method) to form diastereomers, which can then be separated on a standard (achiral) GC column. jfda-online.com
Detection: As the separated components elute from the GC column, they are analyzed by a mass spectrometer, which provides information for their identification and quantification. nih.govresearchgate.net
Biosynthesis of Colutellin a
Antifungal Activity
Colutellin-A exhibits selective and potent antifungal activity against several plant pathogenic fungi. It is notably effective against Botrytis cinerea and Sclerotinia sclerotiorum, with a Minimum Inhibitory Concentration (MIC) of 3.6 µg/ml after 48 hours of exposure. ucdavis.eduresearchgate.netarizona.edu Extended exposure testing has shown MIC values against S. sclerotiorum and B. cinerea to be 32.4 µg/ml and 10.8 µg/ml, respectively, after 288 hours. dntb.gov.uabicnirrh.res.in The compound is also active against Fusarium solani, Aspergillus fumigatus, and Geotrichum candidum. dntb.gov.uabicnirrh.res.in However, it is reported to be inactive against Pythium ultimum, Trichoderma viride, and Rhizoctonia solani. dntb.gov.uabicnirrh.res.in
| Fungal Species | Activity Level (MIC) | Reference |
|---|---|---|
| Botrytis cinerea | 3.6 µg/ml (48h) | ucdavis.eduresearchgate.netarizona.edu |
| Sclerotinia sclerotiorum | 3.6 µg/ml (48h) | ucdavis.eduresearchgate.netarizona.edu |
| Fusarium solani | Active | dntb.gov.uabicnirrh.res.in |
| Aspergillus fumigatus | Active | dntb.gov.uabicnirrh.res.in |
| Geotrichum candidum | Active | dntb.gov.uabicnirrh.res.in |
| Pythium ultimum | Inactive | dntb.gov.uabicnirrh.res.in |
| Trichoderma viride | Inactive | dntb.gov.uabicnirrh.res.in |
| Rhizoctonia solani | Inactive | dntb.gov.uabicnirrh.res.in |
The precise molecular mechanism underlying the antifungal activity of this compound has not yet been fully elucidated in published research. nih.gov
Immunosuppressive Activity
In addition to its antifungal properties, this compound demonstrates significant immunosuppressive activity. frontiersin.orgresearchgate.net Research has shown that it inhibits the activation of CD4+ T-cells, a critical component of the adaptive immune response. frontiersin.orgucdavis.eduresearchgate.net Specifically, it blocks the production of Interleukin-2 (B1167480) (IL-2) with a half-maximal inhibitory concentration (IC₅₀) of 167.3 ± 0.38 nM. frontiersin.orgucdavis.eduresearchgate.net In comparative studies, the well-known immunosuppressant Cyclosporin A exhibited an IC₅₀ of 61.8 nM in the same assay. frontiersin.orgucdavis.eduresearchgate.net A key finding is that, unlike Cyclosporin A, this compound shows little to no cytotoxicity towards human peripheral blood mononuclear cells, even at high concentrations and after extended culture times. frontiersin.orgucdavis.eduresearchgate.netarizona.edu This favorable toxicity profile suggests its potential as a novel immunosuppressive agent. researchgate.netarizona.edu
The primary mechanism of the immunosuppressive action of this compound is the inhibition of Interleukin-2 (IL-2) production from activated CD4+ T-cells. frontiersin.orgucdavis.eduresearchgate.net IL-2 is a cytokine that is essential for the proliferation and differentiation of T-cells. jptcp.com By preventing the synthesis of IL-2, this compound effectively suppresses the T-cell-mediated immune response. frontiersin.orgucdavis.edu
Design and Synthesis of this compound Analogues and Derivatives: A Frontier in Medicinal Chemistry
Detailed methodologies for the design and synthesis of Colutellin A analogues are not yet prevalent in publicly accessible research. The foundational steps for such a program would logically involve targeted chemical modifications to the known amino acid constituents of Colutellin A, which include Isoleucine (Ile), Valine (Val), Serine (Ser), N-methyl-Valine (N-methyl-Val), and β-aminoisobutyric acid. nih.govsemanticscholar.orgresearchgate.net
Hypothetical Chemical Modification Strategies
Based on standard peptide modification techniques, potential strategies for generating Colutellin A analogues could include:
Amino Acid Substitutions: Systematically replacing each amino acid residue with other natural or unnatural amino acids to probe the importance of individual residues for biological activity. For instance, substituting hydrophobic residues like Valine or Isoleucine with others of varying size and polarity could elucidate their role in target binding.
Side Chain Alterations: Modifying the side chains of the existing amino acid residues. For example, the hydroxyl group of Serine could be a target for esterification or etherification to explore the impact of steric bulk and electronic properties at this position.
Cyclization Modifications: Altering the cyclic structure of Colutellin A, for instance, by changing the ring size or the position of the cyclization, could provide insights into the conformational requirements for its activity.
Prospective Synthesis Approaches
The synthesis of such analogues would likely employ established peptide synthesis methodologies:
Solid-Phase Peptide Synthesis (SPPS): This is a common and efficient method for the stepwise synthesis of peptides on a solid support. It would allow for the controlled incorporation of modified or unnatural amino acids into the linear precursor of a Colutellin A analogue. Subsequent on-resin or solution-phase cyclization would yield the final cyclic peptide.
Solution-Phase Synthesis: While often more labor-intensive than SPPS for long peptides, solution-phase synthesis can be advantageous for large-scale production and for certain complex cyclization strategies.
Evaluation of Modified Analogues for Biological Activity: Charting the Path to Improved Therapeutics
Once synthesized, any novel Colutellin A analogues would require rigorous biological evaluation to determine how the chemical modifications have impacted their activity.
Dose-Response Analyses for Immunosuppressive Activity
A primary focus of such studies would be to assess the immunosuppressive potential of the analogues. This would involve in vitro assays to measure the inhibition of key immunological processes. A critical assay would be the inhibition of interleukin-2 (IL-2) production by activated T-cells, a hallmark of immunosuppressive activity. nih.govsemanticscholar.orgresearchgate.net For the parent compound, Colutellin A, the reported 50% inhibitory concentration (IC₅₀) for IL-2 production is 167.3 ± 0.38 nM. nih.govsemanticscholar.orgresearchgate.net Dose-response analyses of new analogues would generate comparative IC₅₀ values, indicating whether the modifications have enhanced, diminished, or abolished the immunosuppressive effect.
Table 1: Immunosuppressive Activity of Colutellin A
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Colutellin A | IL-2 Production | 167.3 ± 0.38 |
| Cyclosporin A | IL-2 Production | 61.8 |
Data sourced from studies on the natural product. nih.govsemanticscholar.orgresearchgate.net
Antifungal Activity Screening of Analogues
In parallel, the antifungal properties of the newly synthesized analogues would be screened against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key parameter to be determined. For Colutellin A, a MIC of 3.6 µg/ml has been reported against Botrytis cinerea and Sclerotinia sclerotiorum. nih.govsemanticscholar.orgresearchgate.net Screening of analogues would reveal which structural features are crucial for antifungal activity and could potentially lead to the development of more potent or broader-spectrum antifungal agents.
Table 2: Antifungal Activity of Colutellin A
| Compound | Fungal Species | MIC (µg/ml) |
|---|---|---|
| Colutellin A | Botrytis cinerea | 3.6 |
| Colutellin A | Sclerotinia sclerotiorum | 3.6 |
Data based on the activity of the natural product. nih.govsemanticscholar.orgresearchgate.net
Computational Modeling for SAR Prediction: A Look into the Future
Currently, there is no specific information available in the scientific literature regarding the use of computational modeling to predict the structure-activity relationships of Colutellin A analogues. However, this approach holds significant promise for future research. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models. These models could help in silico to screen virtual libraries of Colutellin A derivatives, prioritizing the synthesis of compounds with the highest predicted activity and thereby accelerating the discovery of more potent and selective analogues.
Molecular Docking and Dynamics Simulations to Predict Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking could be employed to predict its binding mode within the active site of its biological target. This process would require a three-dimensional structure of the target protein, which could be obtained through experimental methods like X-ray crystallography or approximated using homology modeling if the structure of a similar protein is known.
A typical molecular docking workflow for this compound would involve:
Preparation of the Receptor and Ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the target protein. The three-dimensional structure of this compound would also be prepared for docking.
Docking Simulation: A docking algorithm would then be used to explore various possible conformations of this compound within the defined binding pocket of the receptor.
Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target.
Following molecular docking, molecular dynamics (MD) simulations could be performed to provide a more detailed and dynamic view of the this compound-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the docked pose and the flexibility of both the ligand and the receptor. springernature.com This technique can help refine the binding mode predicted by docking and reveal conformational changes that may occur upon binding.
Table 1: Hypothetical Key Interactions for this compound Binding Predicted by Molecular Docking
| Interacting Residue of Target Protein | Amino Acid of this compound | Type of Interaction |
| Aspartic Acid (ASP) 123 | Valine (VAL) | Hydrogen Bond |
| Tyrosine (TYR) 88 | Isoleucine (ILE) | Hydrophobic Interaction |
| Serine (SER) 45 | Serine (SER) | Hydrogen Bond |
| Leucine (LEU) 91 | N-methyl-Valine | van der Waals Interaction |
This table is illustrative and represents the type of data that would be generated from molecular docking studies. The specific residues and interactions are hypothetical.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound, a QSAR study would require a dataset of structurally related analogs and their corresponding biological activities (e.g., immunosuppressive or antifungal potency).
The general steps for a QSAR analysis of this compound analogs would be:
Data Set Preparation: A series of this compound analogs would be synthesized, and their biological activities determined experimentally.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analog. These can include electronic, steric, and hydrophobic parameters.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical model that correlates the molecular descriptors with the observed biological activities. mdpi.com
Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques to ensure its reliability.
A validated QSAR model could then be used to predict the activity of newly designed this compound analogs before their synthesis, thereby prioritizing the most promising candidates for further development.
Identification of Pharmacophores and Key Structural Features for Activity
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov Identifying the pharmacophore of this compound would provide a simplified yet essential 3D model of the structural features required for its activity.
Pharmacophore models can be generated using two main approaches:
Ligand-based pharmacophore modeling: This method is used when the structure of the target receptor is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.
Structure-based pharmacophore modeling: When the 3D structure of the target receptor is available, a pharmacophore can be derived from the interactions observed between the ligand and the receptor in their complex.
For this compound, a pharmacophore model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, along with their spatial relationships. This model would serve as a valuable tool for virtual screening of large chemical databases to identify new and structurally diverse compounds with the potential for similar biological activity. It would also guide the design of novel this compound analogs with enhanced potency and selectivity.
Table 2: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Moiety in this compound |
| Hydrogen Bond Donor | Hydroxyl group of Serine |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the peptide backbone |
| Hydrophobic Center | Side chains of Isoleucine and Valine |
| Aromatic Feature | Not applicable for known residues of this compound |
This table is a hypothetical representation of the types of features that would be identified through pharmacophore modeling.
T Cell Activation
Immunosuppressive Activity
Colutellin-A has demonstrated potent immunosuppressive effects by inhibiting the activation of CD4+ T-cells and the subsequent production of Interleukin-2 (B1167480) (IL-2). nih.govresearchgate.netsemanticscholar.orgmicrobiologyresearch.org The IC50 value for the inhibition of IL-2 production has been reported as 167.3 ± 0.38 nM. nih.govresearchgate.netsemanticscholar.orgmicrobiologyresearch.org In comparative studies, this compound showed no toxicity to human peripheral blood mononuclear cells at concentrations where the well-known immunosuppressant, Cyclosporin A, exhibited high levels of cytotoxicity. nih.govresearchgate.netsemanticscholar.orgmicrobiologyresearch.org
Inhibition of CD4
Antifungal Activity
The compound also possesses notable antifungal properties. It has shown efficacy against the plant pathogenic fungi Botrytis cinerea and Sclerotinia sclerotiorum, with a Minimum Inhibitory Concentration (MIC) of 3.6 µg/ml after 48 hours. nih.govresearchgate.netsemanticscholar.org
Mechanism of Action
The immunosuppressive mechanism of this compound is attributed to its ability to inhibit the activation of CD4+ T-cells, which are crucial for the adaptive immune response. nih.govsemanticscholar.org By preventing the production of IL-2, a key cytokine for T-cell proliferation, this compound effectively dampens the immune response. nih.govsemanticscholar.org The precise molecular target within this pathway has not been fully elucidated in the available literature. The mechanism underlying its antifungal activity is also an area requiring further investigation.
Analytical Research Methodologies for Colutellin a Studies
Advanced Spectroscopic Techniques for Structural Characterization of Samples
Spectroscopic methods are indispensable for determining the three-dimensional arrangement of atoms in a molecule. For a complex cyclic peptide like Colutellin-A, a combination of techniques is often necessary to understand both its solution and solid-state structures.
While standard Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to this compound to provide initial structural insights, Cryo-NMR stands as a powerful, albeit yet unreported for this specific compound, technique for a more detailed conformational analysis in solution. uit.no Cryo-NMR involves cooling the sample to cryogenic temperatures, which slows down the molecular motions. biorxiv.orgnih.govnih.gov This reduction in motion can resolve conformational heterogeneity, allowing for the study of different conformers that are in rapid equilibrium at room temperature. biorxiv.orgnih.govnih.gov
For cyclic peptides, which can be flexible, Cryo-NMR can help to "freeze" and characterize individual conformers within the ensemble. rsc.orgnih.gov This is particularly valuable for understanding the dynamic aspects of the molecule, which can be critical for its biological activity. The technique can provide detailed information on dihedral angles and through-space atomic distances for each conformer, leading to a more accurate model of the peptide's structure and behavior in a solution environment. rsc.orgnih.gov The application of Cryo-NMR would be a logical next step in deepening the understanding of this compound's structure-activity relationship.
To date, the solid-state structure of this compound has not been determined, as successful crystallization and subsequent X-ray diffraction analysis have not been reported. However, X-ray crystallography remains the gold standard for obtaining high-resolution three-dimensional structures of molecules in the solid state. wikipedia.organton-paar.comnih.gov This experimental science determines the atomic and molecular structure of a crystal by diffracting a beam of incident X-rays in specific directions. wikipedia.org
The process involves growing a high-quality single crystal of the compound, which can be a significant challenge for complex and flexible molecules like many cyclic peptides. researchgate.netbakerlab.org Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern of angles and intensities is measured, which can then be used to produce a three-dimensional picture of the electron density within the crystal. wikipedia.orgnih.govlibretexts.org From this electron density map, the positions of the atoms and their chemical bonds can be determined, providing an unambiguous depiction of the molecule's conformation in the crystalline state. wikipedia.orgnih.gov For a compound like this compound, a crystal structure would provide invaluable insights into its precise stereochemistry, intramolecular interactions, and potential intermolecular packing, which could inform the design of synthetic analogs with improved properties. csic.esgre.ac.uknih.gov
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are fundamental for the isolation, purification, and analytical assessment of this compound from its natural source, the endophytic fungus Colletotrichum dematium.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. In the initial isolation, a semi-preparative HPLC with a C18 column is typically employed to separate the compound from other metabolites present in the fungal extract. The separation is achieved based on the differential partitioning of the sample components between the mobile and stationary phases.
A gradient elution is commonly used, where the composition of the mobile phase is varied over time to achieve optimal separation. For this compound, a typical gradient might involve a water-acetonitrile or water-methanol system, often with an additive like formic acid to improve peak shape. The purity of the isolated fractions is then assessed using analytical HPLC.
| Parameter | Value |
| Column | C18 (typical for reverse-phase) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | UV (often at multiple wavelengths) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a key tool in the characterization of this compound. Following HPLC purification, LC-MS is used to confirm the molecular weight and assess the purity of the sample.
The technique provides a precise mass measurement, which is critical for determining the elemental composition of a new compound. For this compound, LC-MS analysis has been instrumental in establishing its molecular mass.
| Parameter | Value |
| Ionization Technique | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or similar high-resolution analyzer |
| Observed Mass | 1127.7 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for the analysis of volatile and thermally stable compounds. While this compound itself is a non-volatile peptide, GC-MS can be employed to analyze specific volatile derivatives or components that might be associated with its biosynthesis or degradation.
For instance, if certain amino acid components of this compound were to be derivatized to make them volatile, GC-MS could be used for their identification and quantification. This could be part of a larger structural elucidation strategy to confirm the amino acid composition of the peptide. However, for the intact peptide, LC-MS is the more appropriate technique.
| Application | Description |
| Amino Acid Analysis | Identification of derivatized amino acid components after hydrolysis of the peptide. |
| Analysis of Volatile Precursors | Identification of potential volatile small molecules involved in the biosynthetic pathway of this compound. |
Bioanalytical Assays for Quantification in Research Samples
Bioanalytical methods are fundamental for determining the concentration of drugs, their metabolites, and biomarkers in biological matrices such as plasma, urine, or cell culture media. simbecorion.com For a compound like this compound, these assays are essential for pharmacokinetic studies and for correlating concentration with biological activity. The development of a robust and reproducible bioanalytical method is a key step in the research and development process. simbecorion.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to measure the concentration of an analyte, typically a protein or peptide, in a liquid sample. rndsystems.comqedbio.com The most common format is the sandwich ELISA, which utilizes two specific antibodies that bind to different epitopes on the target analyte. biocompare.com A capture antibody is immobilized on a microplate, which then binds the analyte from the sample. rndsystems.com A second, detection antibody, which is conjugated to an enzyme, binds to the captured analyte, forming a "sandwich". rndsystems.com The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of analyte present. rndsystems.com
The development of an ELISA for the direct quantification of this compound in research samples would be contingent upon the availability of specific monoclonal or polyclonal antibodies that recognize the this compound peptide. qedbio.com Currently, public domain research does not indicate that antibodies specific to this compound have been developed. Therefore, a direct ELISA for this compound is not described in the available scientific literature. The development of such antibodies would be a necessary prerequisite for creating a specific and sensitive ELISA for this compound quantification. qedbio.combiocompare.com
In the absence of direct binding assays like ELISA, cell-based reporter assays provide an alternative and functionally relevant method for quantification. These assays measure the biological activity of a compound by monitoring a specific cellular response. bio-connect.nlindigobiosciences.com Often, this involves genetically engineered cells that express a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. clinisciences.com The activity of the compound is then quantified by measuring the expression of the reporter gene. clinisciences.com
For this compound, its immunosuppressive function has been quantified using a cell-based T-cell activation assay. microbiologyresearch.orgresearchgate.net In this type of assay, CD4+ T-cells are stimulated to produce Interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell activation. The inhibitory effect of this compound is measured by quantifying the reduction in IL-2 production. microbiologyresearch.orgresearchgate.net This provides a functional quantification of this compound's potency. The concentration of the compound that inhibits 50% of the cellular response (IC50) is a key parameter derived from these assays. microbiologyresearch.orgresearchgate.net
Research has shown that this compound inhibits the production of IL-2 in activated CD4+ T-cells with a reported IC50 value of 167.3 ± 0.38 nM. microbiologyresearch.orgresearchgate.netnih.gov This was determined in experiments comparing its activity to the known immunosuppressant, Cyclosporin A. microbiologyresearch.orgresearchgate.netnih.gov
Table 1: Functional Quantification of this compound using a Cell-Based Assay
| Compound | Assay Type | Target Cell | Measured Endpoint | IC50 Value (nM) | Source |
|---|---|---|---|---|---|
| This compound | T-cell Activation Assay | CD4+ T-cells | Inhibition of Interleukin-2 (IL-2) Production | 167.3 ± 0.38 | microbiologyresearch.org, researchgate.net, nih.gov |
| Cyclosporin A | T-cell Activation Assay | CD4+ T-cells | Inhibition of Interleukin-2 (IL-2) Production | 61.8 | microbiologyresearch.org, researchgate.net, nih.gov |
Q & A
Basic Research Questions
Q. How should experimental designs for studying Colutellin-A’s bioactivity be structured to ensure reproducibility?
- Methodological Answer :
- Controls : Include positive/negative controls (e.g., known bioactive compounds or solvent-only treatments) to validate assay conditions .
- Replication : Perform triplicate biological and technical replicates to account for variability .
- Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 µM) to establish efficacy thresholds.
- Data Tables : Report raw data (e.g., IC50 values, standard deviations) alongside statistical tests (e.g., ANOVA) in supplementary materials .
Q. What analytical techniques are critical for validating this compound’s purity and structural identity?
- Methodological Answer :
- Spectroscopic Validation : Combine NMR (¹H/¹³C), HPLC-MS, and FT-IR to confirm molecular structure and purity (>95%) .
- Quantitative Analysis : Use calibration curves with reference standards for concentration verification.
- Supporting Information : Provide spectral peaks (δ values, m/z ratios) and chromatograms in supplementary files .
Q. How can researchers optimize in vitro assays to assess this compound’s mechanism of action?
- Methodological Answer :
- Cell Line Selection : Use validated models (e.g., cancer cell lines with known receptor expression) .
- Endpoint Selection : Measure apoptosis (Annexin V), proliferation (MTT assay), or ROS generation, depending on hypothesized pathways.
- Interference Checks : Include vehicle controls to rule out solvent toxicity .
Advanced Research Questions
Q. How should contradictory data in this compound studies be analyzed and resolved?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal methods (e.g., Western blotting alongside flow cytometry) .
- Sensitivity Analysis : Test whether outcomes persist under varying conditions (e.g., pH, temperature) .
- Statistical Re-evaluation : Apply non-parametric tests (e.g., Mann-Whitney U) if data normality assumptions are violated .
- Case Example : If cytotoxicity contradicts gene-expression data, re-examine time points or off-target effects .
Q. What strategies improve the reliability of this compound’s pharmacokinetic (PK) modeling?
- Methodological Answer :
- Compartmental Modeling : Use non-linear regression (e.g., Phoenix WinNonlin) to estimate absorption/distribution parameters .
- Species Scaling : Adjust allometric scaling factors from rodent to human models cautiously .
- Data Integration : Combine in vitro (microsomal stability) and in vivo (plasma half-life) data to refine models .
Q. How can multi-omics approaches elucidate this compound’s polypharmacology?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., p53, NF-κB) .
- Proteomics : Use SILAC or TMT labeling to quantify protein abundance changes .
- Network Analysis : Integrate omics data via tools like STRING or Cytoscape to map interaction networks .
- Validation : Prioritize hub nodes (e.g., kinases) for knockdown/overexpression follow-ups .
Data Presentation and Reproducibility Guidelines
-
Tables :
Parameter Value (Mean ± SD) Statistical Test p-value IC50 (µM) 12.3 ± 1.5 ANOVA 0.003 Purity (HPLC) 98.7% ± 0.9 N/A N/A Source: Adapted from -
Supplementary Materials :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
